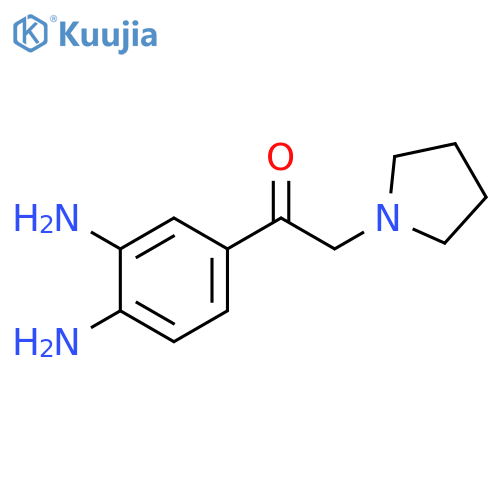

Cas no 1216259-23-2 (1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone)

1216259-23-2 structure

商品名:1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone

CAS番号:1216259-23-2

MF:C12H17N3O

メガワット:219.282882452011

MDL:MFCD14536584

CID:2621128

PubChem ID:82052570

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone

- 1216259-23-2

- 1-(3,4-diaminophenyl)-2-pyrrolidin-1-ylethanone

- 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethan-1-one

- AB90507

-

- MDL: MFCD14536584

- インチ: InChI=1S/C12H17N3O/c13-10-4-3-9(7-11(10)14)12(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13-14H2

- InChIKey: OYEXLRRUIOBBRP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 219.137162174Da

- どういたいしつりょう: 219.137162174Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 72.4Ų

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D186225-25mg |

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone |

1216259-23-2 | 25mg |

$ 140.00 | 2022-06-05 | ||

| Advanced ChemBlocks | O29391-1G |

1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone |

1216259-23-2 | 95% | 1G |

$1,550 | 2023-09-15 | |

| Advanced ChemBlocks | O29391-5G |

1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone |

1216259-23-2 | 95% | 5G |

$3,900 | 2023-09-15 | |

| TRC | D186225-50mg |

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone |

1216259-23-2 | 50mg |

$ 235.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539668-1g |

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethan-1-one |

1216259-23-2 | 98% | 1g |

¥20021.00 | 2024-08-09 |

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

1216259-23-2 (1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量